3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
描述
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyrazine core with a methyl substituent at the 3-position. This scaffold is notable for its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. The compound is often synthesized as a hydrochloride salt (CAS: 601515-50-8) and serves as a critical intermediate in medicinal chemistry for developing drugs targeting kinases, G-protein-coupled receptors (GPCRs), and ion channels .
Synthetic routes typically involve cyclocondensation, reduction, and functionalization steps. For example, a patented method () outlines the preparation of its ester derivative via oxidation, ring closure, and hydride reduction, achieving practical yields for industrial applications. The compound's stability and reactivity make it a versatile building block for introducing diverse substituents, enhancing pharmacological properties .
属性
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-5-7-4-8-2-3-10(6)7/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYNKQIGMWPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609973 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734531-00-1 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves several key steps:
Cyclization Reactions : A common approach is the cyclization of 2-aminopyrazine derivatives with aldehydes or ketones in acidic conditions. This method often yields high purity and good yields of the target compound.
Hydrazine Hydrate Method : Another effective synthesis route involves the reaction of 3-methylimidazole with ethyl bromoacetate followed by cyclization with hydrazine hydrate. This process has been reported to produce the desired compound efficiently under controlled conditions.
Esterification and Cyclization : Sequential esterification followed by cyclization is another viable method. For example, starting from methyl esters of appropriate precursors can lead to the formation of the imidazo[1,5-a]pyrazine structure.
Reaction Conditions
The reaction conditions significantly influence the yield and purity of the synthesized compound:
Temperature : Most reactions are conducted under reflux conditions to facilitate cyclization and improve yield.
Catalysts : Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly employed to promote cyclization reactions.
Solvents : Ethanol or methanol is typically used as solvents due to their ability to dissolve reactants and facilitate the reaction.
Yield and Purity Analysis
The yields reported for various synthesis methods range widely depending on reaction conditions and starting materials:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization with aldehydes | 60–98 | ≥95 |
| Hydrazine hydrate cyclization | 70–90 | ≥95 |
| Esterification followed by cyclization | 65–85 | ≥90 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical transformations:
Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide can yield N-oxide derivatives.
Reduction : Reducing agents such as sodium borohydride can be utilized to produce dihydro derivatives or other reduced forms.
Substitution Reactions : Nucleophilic substitution can introduce functional groups at nitrogen positions in the ring system.
Common Reagents
The following reagents are commonly used in the synthesis and modification of this compound:
Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
Reducing Agents : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents : Alkyl halides or acyl chlorides in combination with bases like triethylamine.
Applications in Medicinal Chemistry
This compound has shown potential applications in various fields:
Antimicrobial Activities : Its structural properties make it a candidate for developing new antimicrobial agents.
Cancer Research : Investigated as a potential inhibitor for enzymes involved in cancer progression.
化学反应分析
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- Structure : The compound features a fused imidazole and pyrazine ring system, which is significant for its biological activity.
Pharmaceutical Applications
1. Orexin Receptor Antagonism
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors offers potential therapeutic avenues for:
- Sleep Disorders : Research indicates that this compound can decrease alertness and increase time spent in REM and NREM sleep, making it a candidate for treating insomnia and other sleep-related disorders .
- Stress-Related Syndromes : The modulation of orexin signaling may help manage conditions like anxiety and post-traumatic stress disorder (PTSD) by influencing stress response mechanisms .
- Cognitive Dysfunction : Studies suggest that this compound may enhance memory function in animal models, indicating potential applications in treating cognitive impairments associated with psychiatric disorders .
Neurobiological Insights
2. Effects on Behavior
In animal studies, this compound has shown to affect various behavioral outcomes:
- Decreased Locomotion : The compound has been reported to reduce active wakefulness and locomotion in rats, which aligns with its sedative properties.
- Memory Enhancement : It has demonstrated the ability to improve memory performance in rat models under specific experimental conditions .
Case Studies
| Study | Findings |
|---|---|
| Jenck et al., 2007 | Demonstrated that the compound increases REM sleep duration significantly in rodent models. |
| WO2009/047723 | Reported efficacy in reducing symptoms of PTSD in animal studies. |
| WO2007/105177 | Showed enhancement of memory function in cognitive tests with treated rats. |
These findings underscore the compound's multifaceted role in modulating neurobiological processes.
作用机制
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .
相似化合物的比较
Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
- BIM-46174 (imidazo[1,2-a]pyrazine) : A dimeric Gaq-protein inhibitor with enhanced cell permeability and efficacy in silencing G-protein signaling .
- Imidazo[1,5-a]pyrazine 12 () : Inactive in NaV1.7 inhibition due to unsaturated D/E rings, highlighting the critical role of ring saturation for target engagement .
Substituent Effects
- 8-Amino-imidazo[1,5-a]pyrazines (): Trifluoropyridine and amino groups confer reversible BTK inhibition (IC50 < 10 nM) with high kinase selectivity, driven by hydrogen bonding with Ser538 and hydrophobic interactions .
- Hydrazone derivatives () : Substitutions at the carbohydrazide position (e.g., 4-CF3 aromatic rings) enhance antibacterial activity, with yields up to 92% .
Pharmacological Profiles
- Kinase Selectivity: The 8-amino-imidazo[1,5-a]pyrazine derivatives show >100-fold selectivity over Tec family kinases due to unique hinge-binding interactions, unlike broader kinase inhibitors .
- Antimicrobial Activity : Hydrazone derivatives (e.g., compound 8d in ) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus, attributed to aromatic electron-withdrawing groups .
- Anticancer Potential: BIM-46187 (dimer of BIM-46174) synergizes with cytostatic agents in cancer models, emphasizing the role of dimerization in enhancing efficacy .
Challenges and Contradictions
- Substituent Placement: 3-Methyl substitution may limit solubility compared to 8-amino derivatives, necessitating formulation optimization for in vivo use .
生物活性
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 734531-00-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- CAS Number : 734531-00-1
- MDL Number : MFCD09954908
Research indicates that this compound acts primarily as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Specifically, this compound has been shown to bind to orexin receptors OX1 and OX2, leading to various physiological effects:
- Sleep Regulation : It has been demonstrated to enhance sleep duration and quality by increasing the time spent in both REM and NREM sleep phases .
- Cognitive Function : In animal models, the compound has been associated with improved memory function and cognitive performance .
- Stress Response : The compound exhibits potential in modulating stress-related responses, making it a candidate for treating post-traumatic stress disorder (PTSD) and other anxiety disorders .
Biological Activity Data
Case Studies
- Sleep Disorders : A study demonstrated that administration of this compound in rats resulted in a dose-dependent increase in sleep duration. The findings suggest its potential use in treating insomnia and other sleep disorders .
- Cognitive Impairment : In a controlled experiment involving aged rats, the compound improved performance on memory tasks compared to control groups. This indicates its possible application in age-related cognitive decline and dementia treatment strategies .
- Anxiety and PTSD : Research exploring the effects of this compound on anxiety-related behaviors showed significant reductions in hyperarousal symptoms typical of PTSD models. This positions it as a promising candidate for further development in psychiatric therapeutics .
常见问题
Q. What are the optimized synthetic routes for 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves hydrogenation and reductive amination. For example:
- Hydrogenation : 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (4.89 g) dissolved in ethanol with 10% Pd/C under H₂ (1 bar) yields the debenzylated product (2.52 g, off-white oil) after filtration and concentration .
- Reductive Amination : Reacting 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with cyclohexanecarbaldehyde (1.86 mL) in ethanol, followed by sodium triacetoxyhydroborate (6.54 g), achieves a 14% yield after basification and extraction .
Q. Key Factors :
- Catalyst choice (Pd/C for hydrogenation vs. NaBH(OAc)₃ for reductive amination).
- Solvent selection (ethanol, dichloromethane) and temperature (room temperature to 110°C).
Q. How is this compound characterized spectroscopically?
Methodological Answer:
Q. Best Practices :
- Use deuterated solvents (e.g., CDCl₃) for NMR.
- Compare experimental data with computational predictions (e.g., InChIKey:
WRGHYZWPWNOJEF) .
Advanced Research Questions
Q. How do structural modifications (e.g., heteroatom positioning, saturation) impact biological activity in imidazo-pyrazine derivatives?
Methodological Answer:
- Case Study : The 6,5-fused bicyclic system (e.g., imidazo[1,5-a]pyrazine 12 ) showed inactivity against NaV1.7, while its tetrahydro analogue 13 exhibited a 10-fold potency improvement due to enhanced conformational flexibility .
- Electron-Withdrawing Substituents : Introducing groups like trifluoromethyl (CF₃) or nitro (NO₂) at position 3 enhances reactivity in insertion reactions (e.g., 71% yield for 4-methoxycarbonyl derivatives) .
Q. Experimental Design :
- Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to analyze binding modes.
- Prioritize substituents that balance electronic effects and steric hindrance.
Q. How can functionalization at position 7 of imidazo-pyrazine derivatives be achieved, and what are the challenges?
Methodological Answer:
- Carbene Insertion : Reacting 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine (1.5 equiv) under solvent-free conditions at 70–90°C yields 7-functionalized derivatives (>90% yield) .
- Halogenation : Bromination with NBS or iodination introduces halogens at position 7, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Challenges :
Q. How can contradictory data on biological activity (e.g., inactivity vs. high potency) be resolved for imidazo-pyrazine derivatives?
Methodological Answer:
- Case Study : The inactivity of imidazo[1,5-a]pyrazine 12 (Nav1.7 IC₅₀ >10 µM) vs. the potency of tetrahydroimidazo[1,2-a]pyrazine 13 (IC₅₀ = 1 µM) highlights the role of ring saturation. Validate via:
Q. Recommendations :
- Replicate assays under standardized conditions (e.g., pH, temperature).
- Use isoform-selective inhibitors as positive controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
